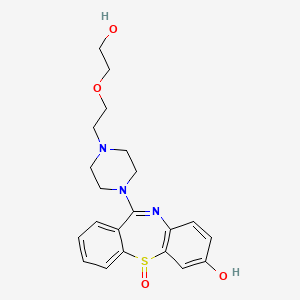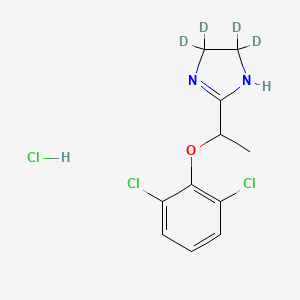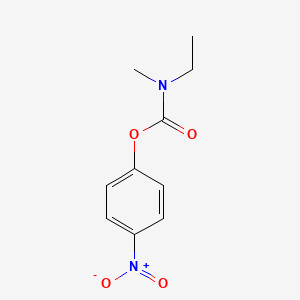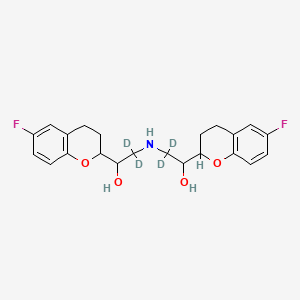
rac Nebivolol-d4 (Major)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac Nebivolol-d4 (Major): is a deuterium-labeled derivative of Nebivolol, a third-generation beta-blocker used primarily for the treatment of hypertension and heart failure. The compound is characterized by the substitution of hydrogen atoms with deuterium, which is a stable isotope of hydrogen. This modification is often used in pharmacokinetic studies to trace the metabolic pathways of the drug without altering its pharmacological properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of rac Nebivolol-d4 (Major) involves the incorporation of deuterium into the molecular structure of Nebivolol. The process typically starts with the preparation of deuterated intermediates, which are then subjected to various chemical reactions to form the final product. The key steps include:
Deuteration of Intermediates:
Formation of Chroman Ring: The chroman ring is a crucial structural component of Nebivolol, and its formation involves cyclization reactions.
Coupling Reactions: The deuterated intermediates are coupled to form the final racemic mixture of Nebivolol-d4.
Industrial Production Methods: Industrial production of rac Nebivolol-d4 (Major) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Deuterated Intermediates: Large-scale production of deuterated intermediates using optimized reaction conditions.
Purification: The final product is purified using techniques such as recrystallization, chromatography, and distillation to achieve high purity levels.
Quality Control: The product undergoes rigorous quality control tests, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, to ensure isotopic purity and structural integrity
Análisis De Reacciones Químicas
Types of Reactions: rac Nebivolol-d4 (Major) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions involve the replacement of functional groups with other groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
rac Nebivolol-d4 (Major) has a wide range of scientific research applications, including:
Pharmacokinetic Studies: Used to trace the metabolic pathways of Nebivolol in the body.
Drug Development: Helps in understanding the pharmacological properties and efficacy of Nebivolol.
Biological Research: Used in studies related to cardiovascular diseases and hypertension.
Industrial Applications: Employed in the production of stable isotope-labeled compounds for various industrial purposes
Mecanismo De Acción
rac Nebivolol-d4 (Major) exerts its effects through the same mechanism as Nebivolol. It is a highly selective beta-1 adrenergic receptor antagonist that decreases vascular resistance and increases stroke volume and cardiac output. The compound also induces nitric oxide-mediated vasodilation by stimulating endothelial nitric oxide synthase via beta-3 agonism. This dual mechanism of action makes it effective in lowering blood pressure and managing heart failure .
Comparación Con Compuestos Similares
Bisoprolol: Another highly selective beta-1 adrenergic receptor antagonist used for hypertension and heart failure.
Carvedilol: A non-selective beta-blocker with additional alpha-1 blocking properties.
Atenolol: A selective beta-1 blocker used for cardiovascular conditions.
Uniqueness of rac Nebivolol-d4 (Major): rac Nebivolol-d4 (Major) is unique due to its deuterium labeling, which allows for detailed pharmacokinetic studies without altering the drug’s pharmacological properties. Additionally, its nitric oxide-mediated vasodilatory effect via beta-3 agonism sets it apart from other beta-blockers, which primarily act through beta-1 or alpha-1 adrenergic receptor antagonism .
Propiedades
IUPAC Name |
2,2-dideuterio-2-[[1,1-dideuterio-2-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)-2-hydroxyethyl]amino]-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25F2NO4/c23-15-3-7-19-13(9-15)1-5-21(28-19)17(26)11-25-12-18(27)22-6-2-14-10-16(24)4-8-20(14)29-22/h3-4,7-10,17-18,21-22,25-27H,1-2,5-6,11-12H2/i11D2,12D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOHIRBRYDXPAMZ-AREBVXNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)F)OC1C(CNCC(C3CCC4=C(O3)C=CC(=C4)F)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(C1CCC2=C(O1)C=CC(=C2)F)O)NC([2H])([2H])C(C3CCC4=C(O3)C=CC(=C4)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25F2NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
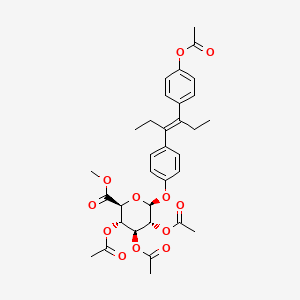
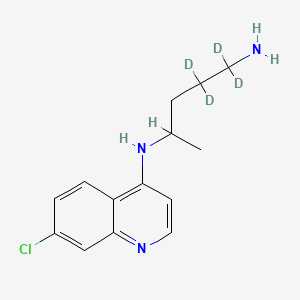
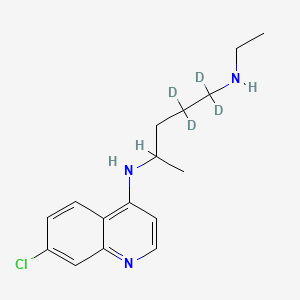
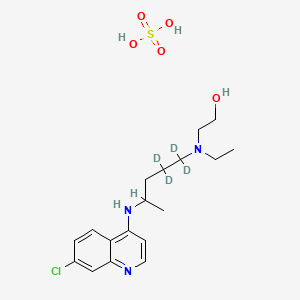

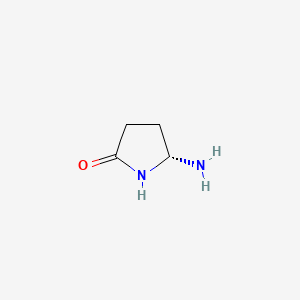
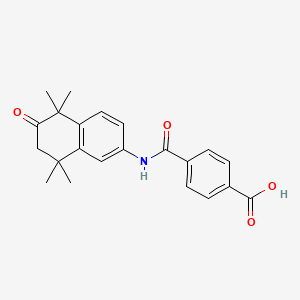
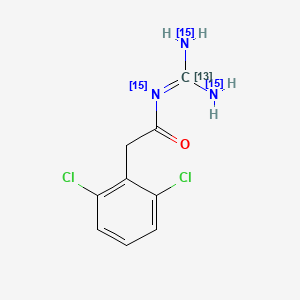
![(1S,11S)-5-methoxy-12,12-dimethyl-6-propan-2-yltricyclo[9.4.0.03,8]pentadeca-3,5,7-triene-1,4-diol](/img/structure/B564488.png)
